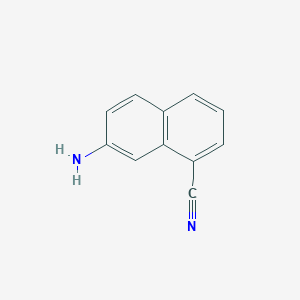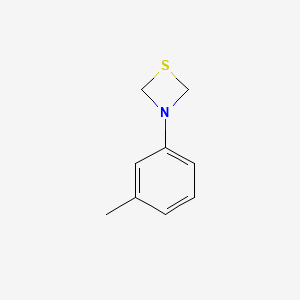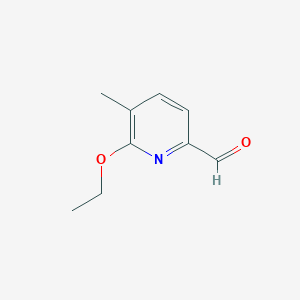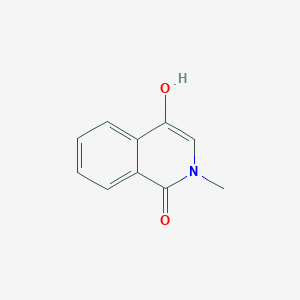
(R)-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to an indene backbone. Its chiral nature makes it particularly interesting for applications in asymmetric synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone precursor using imine reductases, which can produce the desired chiral amine with high enantiomeric excess . The reaction conditions often include an aqueous medium and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-6-fluoro-1H-indene: A structurally similar compound lacking the hydroxyl group, which may affect its reactivity and applications.
6-Fluoro-2,3-dihydro-1H-inden-5-ol: A related compound without the amino group, which may influence its chemical behavior and uses.
Uniqueness: ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is unique due to its combination of functional groups and chiral center, which confer specific reactivity and selectivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
(3R)-3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,8,12H,1-2,11H2/t8-/m1/s1 |
InChI-Schlüssel |
JDUYLKAKNNDMQX-MRVPVSSYSA-N |
Isomerische SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)O)F |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C1N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)





